Ethylene glycol butane-1,4-diol, also known as 1,4-butanediol or butane-1,4-diol, is an organic compound with the molecular formula . It is a colorless, viscous liquid that exhibits hygroscopic properties. This compound is classified as a diol due to the presence of two hydroxyl groups (-OH) at each end of its straight-chain structure. Ethylene glycol butane-1,4-diol is primarily utilized in the production of various polymers and industrial chemicals, making it a significant compound in both chemical manufacturing and materials science .
These reactions highlight its versatility as a precursor for various chemical products .
Ethylene glycol butane-1,4-diol exhibits notable biological activity primarily due to its metabolic conversion to gamma-hydroxybutyric acid. This metabolic pathway can lead to psychoactive effects similar to those of alcohol. The compound is metabolized by enzymes such as alcohol dehydrogenase and aldehyde dehydrogenase, which can result in dangerous interactions when co-administered with ethanol. Studies indicate that while it may have some inherent effects on its own, its primary psychoactive properties stem from its conversion into gamma-hydroxybutyric acid .
Ethylene glycol butane-1,4-diol can be synthesized through several methods:
These synthesis routes demonstrate the compound's accessibility and relevance in both traditional and biotechnological contexts.
Ethylene glycol butane-1,4-diol has a wide array of applications:
These applications underline its importance across multiple industries including automotive, textiles, and consumer goods.
Research on ethylene glycol butane-1,4-diol interactions has primarily focused on its metabolic pathways and pharmacokinetics. Studies have shown that co-administration with ethanol can lead to enhanced effects due to competition for metabolic enzymes. This interaction poses significant risks for users due to potential overdose scenarios where both substances amplify each other's effects . Additionally, investigations into its use as a solvent have revealed insights into its behavior in mixtures with other solvents and surfactants .
Several compounds share structural similarities with ethylene glycol butane-1,4-diol. Here is a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethylene Glycol | Commonly used as an antifreeze; simpler structure. | |
| Propylene Glycol | Used widely in food and pharmaceuticals; less viscous. | |
| 1,3-Propanediol | Biobased alternative; used in cosmetics and food. | |
| 1,2-Ethanediol | Commonly known as ethylene glycol; used as antifreeze. |
Ethylene glycol butane-1,4-diol stands out due to its dual functionality as both a solvent and a polymer precursor while also possessing unique biological activity not found in simpler glycols .
The IUPAC name butane-1,4-diol;ethane-1,2-diol reflects the combination of two distinct diols:
Isomeric considerations arise from positional and functional group variations. For example:
The molecular geometry is influenced by hydrogen bonding and steric effects:
In the combined system, steric hindrance between the two diols is minimal, allowing both intra- and intermolecular hydrogen bonds to dominate. This results in a flexible yet stable structure, as evidenced by its liquid state at room temperature .
NMR spectroscopy reveals distinct proton environments (Table 1):
Table 1: Representative $$ ^1\text{H} $$-NMR Chemical Shifts (400 MHz, DMSO-d$$ _6 $$)
| Proton Environment | δ (ppm) | Assignment |
|---|---|---|
| $$-$$CH$$ _2 $$-OH (ethane-1,2-diol) | 3.6–3.8 | Terminal hydroxyl protons |
| $$-$$CH$$ _2 $$-OH (butane-1,4-diol) | 1.5–1.7 | Central methylene protons |
| $$-$$OH (exchangeable) | 4.5–5.0 | Hydrogen-bonded hydroxyls |
The hydroxyl protons exhibit broad signals due to hydrogen bonding, while methylene groups resonate as triplets or quartets .
IR spectra (Figure 1) highlight key vibrational modes:
The presence of multiple hydroxyl groups creates a complex hydrogen-bonding network, reducing the O-H stretching frequency compared to isolated alcohols .
Mass spectrometry (MS) of ethylene glycol butane-1,4-diol reveals a molecular ion peak at $$ m/z $$ 152.19 , with fragmentation pathways including:
The Reppe process, originally developed for 1,4-butanediol (BDO) synthesis, has been adapted for ethylene glycol butane-1,4-diol production. This method involves two primary stages: alkynylation of formaldehyde with acetylene to form 2-butyne-1,4-diol (BYD), followed by catalytic hydrogenation to saturate the triple bond [2] [4].
Alkynylation Reaction
In the first stage, acetylene and formaldehyde react under high pressure (10 bar) and elevated temperatures (100°C) in the presence of a copper-bismuth catalyst. The reaction proceeds via nucleophilic attack of acetylene’s terminal hydrogen on formaldehyde’s carbonyl carbon, yielding BYD [2] [6]. The Cu⁺ species in the catalyst facilitate acetylene adsorption and activation, while promoters like MgO enhance basicity, stabilizing intermediates and improving selectivity [6].
Hydrogenation Stage
BYD is subsequently hydrogenated to ethylene glycol butane-1,4-diol using Raney nickel (Ra Ni) catalysts under high-pressure conditions (350 bar) and temperatures up to 300°C [5]. The hydrogenation occurs in four kinetic regions:
Fixed-bed reactor systems optimize selectivity by controlling contact time and pH, minimizing byproducts like 2-(4-hydroxybutoxy)tetrahydrofuran (HBOTHF) [5].
Industrial Adaptations
Chinese manufacturers have optimized the Reppe process by integrating coal-derived syngas (from calcium carbide) as a feedstock, reducing reliance on petroleum-based acetylene [4]. Modern plants employ multistage compressors and distillation columns to recycle unreacted gases and purify the final product [2].
| Reppe Process Parameters | Conditions |
|---|---|
| Alkynylation pressure | 10 bar |
| Alkynylation temperature | 100°C |
| Hydrogenation pressure | 350 bar |
| Hydrogenation temperature | 300°C |
| Primary catalyst (alkynylation) | Cu-Bi with MgO promoter [6] |
| Primary catalyst (hydrogenation) | Raney nickel [5] |
Alternative hydrogenation strategies focus on improving catalyst efficiency and reducing energy input. For example, particulate Ra Ni catalysts in fixed-bed reactors achieve 94% selectivity for BDO by optimizing temperature gradients and liquid-phase residence times [5]. Promoters like chromium or molybdenum enhance Ra Ni’s surface area, suppressing n-butanol formation [5].
Recent advances include bimetallic catalysts (e.g., Cu-Zn-Al) that operate at lower pressures (50–100 bar) by stabilizing reactive intermediates through Lewis acid-base interactions [6]. These systems also mitigate acetylene polymerization, a common side reaction in alkynylation [6].
While petrochemical methods dominate industrial production, enzymatic routes are under investigation for sustainable synthesis. Hydroxylase enzymes, such as cytochrome P450 monooxygenases, theoretically enable direct hydroxylation of alkanes to diols. However, challenges in enzyme stability and cofactor regeneration limit scalability.
Metabolic engineering of Escherichia coli and Saccharomyces cerevisiae has explored BDO production via the succinate-semialdehyde pathway. By overexpressing alcohol dehydrogenases and CoA-transferases, researchers have achieved millimolar titers of BDO in lab-scale fermentations. However, extending these pathways to ethylene glycol butane-1,4-diol requires novel enzyme systems for diol coupling, which remain unexplored in the provided literature.
Butane-1,4-diol exhibits critical temperature values ranging from 727.00 to 728.00 K with a critical pressure of 6,220 ± 150 kPa [1]. The critical volume is calculated at 0.297 m³/kmol [1]. The melting point demonstrates variability between 289.40 and 355.40 K, with most reliable values clustering around 292-294 K [1]. The boiling point ranges from 501.05 to 503.20 K at standard atmospheric pressure [1].
Ethylene glycol shows distinct thermodynamic characteristics with a critical temperature of 720 K (447°C) and critical pressure of 8.2 MPa [2]. The melting point occurs at approximately 256 K (-17°C), while the normal boiling point is 470.4 K (197.4°C) [3].
For butane-1,4-diol, the standard enthalpy of formation in the gas phase ranges from -426.00 to -427.00 kJ/mol, while the liquid phase values span -503.00 to -505.30 kJ/mol [1]. The enthalpy of fusion is 18.70 kJ/mol, and the enthalpy of vaporization varies from 72.00 to 77.10 kJ/mol depending on temperature [1]. The standard liquid entropy is 223.40 J/(mol·K) [1].
Ethylene glycol demonstrates a standard enthalpy of formation in the liquid phase of -460 kJ/mol [2]. The enthalpy of fusion is 9.9 kJ/mol, while the enthalpy of vaporization reaches 65.6 kJ/mol [2]. The standard liquid entropy is 166.9 J/(mol·K) [2].
The heat capacity of butane-1,4-diol in the liquid phase shows temperature dependence, ranging from 178.00 to 237.38 J/(mol·K) across temperatures from 293.15 to 353.15 K [1]. At 298.15 K, the value is approximately 203 J/(mol·K) [1]. Gas phase heat capacity ranges from 173.07 to 208.17 J/(mol·K) across temperatures from 475.28 to 633.81 K [1].
Ethylene glycol exhibits a liquid heat capacity of 149.5 J/(mol·K) and gas phase heat capacity of 78 J/(mol·K) at 25°C [2]. For ethylene glycol-water solutions, specific heat values decrease with increasing glycol concentration, ranging from 3.93 kJ/(kg·°C) for 25% glycol solutions to 2.36 kJ/(kg·°C) for pure ethylene glycol [4].
The vapor pressure of butane-1,4-diol follows the Antoine equation with coefficients A = 1.61683×10¹, B = -4.88254×10³, and C = -8.04700×10¹ for the temperature range 387.92 to 530.19 K [1]. At 298.15 K, the vapor pressure is extremely low at approximately 0.01 kPa [1].
Ethylene glycol demonstrates very low vapor pressure of 0.067 hPa at 20°C [3], contributing to its effectiveness as a non-volatile heat transfer fluid.
Butane-1,4-diol exhibits complete miscibility with water due to its dual hydroxyl groups enabling extensive hydrogen bonding [5] [6]. The compound shows high solubility in polar protic solvents including methanol and ethanol [6]. In acetone, another polar aprotic solvent, butane-1,4-diol demonstrates good solubility [6].
Ethylene glycol is completely miscible with water at all concentrations [7]. This miscibility extends to other polar solvents, with ethylene glycol serving as an effective co-solvent in polar systems [3].
The solubility behavior in non-polar solvents reflects the polar nature of both components. Butane-1,4-diol shows limited solubility in non-polar solvents, being almost insoluble in aliphatic hydrocarbons, aromatic hydrocarbons, and chlorinated hydrocarbons [6]. It demonstrates slight solubility in diethyl ether [6].
This selective solubility pattern arises from the inability of hydroxyl groups to form favorable interactions with non-polar solvent molecules, making dissolution thermodynamically unfavorable in hydrophobic media [5].
The octanol-water partition coefficient (log P) for butane-1,4-diol is -0.249 [1], indicating preferential partitioning into the aqueous phase. This negative value confirms the hydrophilic character of the compound. For ethylene glycol, the log P value is -1.36 , showing even stronger hydrophilic behavior.
The oxidation of ethylene glycol butane-1,4-diol components follows distinct pathways depending on reaction conditions and oxidizing agents. For butane-1,4-diol, primary oxidation occurs at the terminal hydroxyl groups, initially forming aldehydes and subsequently carboxylic acids [11] [12].
The enzymatic oxidation pathway involves alcohol dehydrogenases catalyzing the conversion of butane-1,4-diol to 4-hydroxybutyraldehyde, followed by aldehyde dehydrogenase action producing 4-hydroxybutyric acid [11]. Further oxidation leads to succinate formation through succinate semialdehyde intermediates [11].
Electrochemical studies reveal that butanediol isomers, including 1,4-butanediol, undergo oxidation at platinum electrodes in alkaline media [13]. The oxidation process generates valuable chemical intermediates while producing electrical energy in direct liquid fuel cell applications [13].
The electrochemical oxidation pathway typically involves multi-electron transfer processes, with the formation of carbonyl intermediates preceding complete oxidation to carbon dioxide and water under harsh conditions [13].
At elevated temperatures, butane-1,4-diol undergoes dehydration reactions leading to tetrahydrofuran formation in the presence of acidic catalysts [14]. At approximately 200°C with ruthenium catalysts, dehydrogenation occurs producing γ-butyrolactone [14].
Gas-phase catalytic oxidation of butane-1,4-diol yields maleic anhydride as a major product [6]. Liquid-phase air oxidation in aqueous solution produces succinic acid [6]. These diverse oxidation products demonstrate the versatility of transformation pathways available.
Microbial oxidation systems, particularly in Pseudomonas putida, demonstrate sophisticated enzymatic machinery for butane-1,4-diol metabolism [11]. The PQQ-dependent alcohol dehydrogenase PedE catalyzes the initial oxidation step, while subsequent transformations involve specialized dehydrogenases targeting 4-hydroxybutyrate intermediates [11].
The biological pathway proceeds through three potential routes: direct oxidation to succinate, CoA activation followed by β-oxidation, or conversion to succinyl-CoA for entry into central metabolism [11] [12]. These pathways represent environmentally relevant transformation mechanisms under biological conditions.
The distribution of oxidation products depends significantly on reaction conditions. Under controlled catalytic hydrogenation conditions used in industrial processes, side reactions produce γ-butyrolactone and tetrahydrofuran as byproducts alongside the desired butane-1,4-diol [15]. Typical product distributions show butane-1,4-diol (79.3%), γ-butyrolactone (16%), and tetrahydrofuran (4.3%) .